Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZAPFOWXFGEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a fluorosulfonyl-containing reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction might be carried out in an organic solvent such as dichloromethane, with a base like triethylamine, at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and reactors would be essential to handle the potentially hazardous fluorosulfonyl reagents on a large scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents, with careful control of temperature and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while nucleophilic substitution could introduce a variety of functional groups depending on the nucleophile employed.
Scientific Research Applications
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a potential candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorosulfonyl group could play a key role in these interactions, potentially forming covalent bonds with target proteins or altering their conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Pyrrolidine Derivatives
tert-butyl 3-[(3-chloro-4-fluorophenyl)sulfanyl]methyl]pyrrolidine-1-carboxylate (Ie)
- Structure : Aryl sulfide substituent (3-chloro-4-fluorophenylsulfanyl).
- Synthesis : Prepared via nucleophilic substitution between 3-chloro-4-fluorobenzenethiol and tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate in 68% yield .
- Properties : Yellowish oil; the sulfide group is less electron-withdrawing than sulfonyl, reducing electrophilicity compared to the target compound.
- Applications : Likely used as a ligand or intermediate in multifunctional arylsulfone/sulfonamide synthesis.
tert-butyl-3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIi)
- Structure : Aryl sulfone substituent (3-fluorobenzenesulfonyl).
- Synthesis : Oxidized from a sulfide precursor using meta-chloroperbenzoic acid (mCPBA) .
- Properties : Sulfonyl groups enhance electrophilicity and stability compared to sulfides. The fluorine atom on the aryl ring may influence π-π stacking interactions in ligand-receptor binding.
Fluorinated Pyrrolidine Derivatives
(R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate
- Structure : Fluoromethyl (-CH₂F) substituent.
- The fluoromethyl group increases metabolic stability and lipophilicity compared to non-fluorinated analogs .
- Contrast : While both compounds contain fluorine, the fluorosulfonylmethyl group in the target compound offers greater reactivity for sulfonylation or covalent modifications.
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
- Structure : Difluoro and hydroxymethyl substituents.
- Applications : Intermediate in pharmaceutical synthesis; the hydroxymethyl group enables further functionalization (e.g., esterification) .
- Key Difference : The target compound’s fluorosulfonylmethyl group provides distinct electronic and steric effects, favoring reactions like nucleophilic displacement over hydroxyl-mediated transformations.
Other Functionalized Pyrrolidines
tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate
Data Tables
Research Findings and Implications
- Synthetic Flexibility : The tert-butyl pyrrolidine carboxylate scaffold is highly modular, enabling diverse substituent introductions (e.g., sulfonyl, fluoromethyl, aryl groups) via nucleophilic substitution, oxidation, or esterification .
- Fluorine Impact : Fluorine atoms enhance electronegativity and metabolic stability. The fluorosulfonylmethyl group uniquely combines fluorine’s electronic effects with sulfonyl’s reactivity, making it valuable for targeted covalent drug design .
- Applications : Sulfur-containing derivatives (e.g., Ie, IIi) are prominent in ligand and catalyst design, while fluorinated analogs are critical in central nervous system (CNS) drug discovery due to blood-brain barrier penetration .
Biological Activity
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate (CAS No. 1955520-31-6) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a fluorosulfonyl functional group. This article explores its biological activity, potential applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₈FNO₄S
- Molecular Weight : 267.32 g/mol
- Structural Characteristics : The presence of the tert-butyl group enhances lipophilicity, which can influence the compound's pharmacokinetics and bioavailability.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets due to the electrophilic nature of the fluorosulfonyl group. This interaction can lead to modifications in enzyme activity and receptor binding, making it a candidate for further pharmacological studies.
In Vitro Studies
Research has indicated that compounds containing fluorosulfonyl groups exhibit significant reactivity towards nucleophiles, which can lead to alterations in cellular pathways. For instance:
- Enzyme Inhibition : Studies have shown that fluorosulfonyl derivatives can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Cell Proliferation : Preliminary studies using cell lines indicate that this compound may affect cell proliferation rates, suggesting a role in modulating growth factors .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds. The following table summarizes some key structural analogs and their respective properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 3-methylsulfonylpyrrolidine-1-carboxylate | C₁₀H₁₈NO₄S | Contains a methylsulfonyl group |
| Tert-butyl 3-cyanopyrrolidine-1-carboxylate | C₁₀H₁₈N₂O₄ | Features a cyano group affecting reactivity |
| Tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate | C₁₁H₂₃NO₅S | Contains a methanesulfonyloxy group |
This comparison highlights the unique reactivity imparted by the fluorosulfonyl group in this compound, which may provide distinct therapeutic avenues compared to its analogs.
Case Study 1: Anti-Cancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests potential utility as an anti-cancer agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the compound's anti-inflammatory properties. In murine models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic .
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate, and how do protecting groups influence the reaction?
- The synthesis typically involves multi-step functionalization of the pyrrolidine ring. For example, tert-butyl carbamate-protected pyrrolidine intermediates are common starting materials. Fluorosulfonyl groups are introduced via nucleophilic substitution or oxidation reactions. Protecting groups like tert-butyloxycarbonyl (Boc) are critical for preserving amine functionality during synthesis .
- Methodology : Use anhydrous conditions (e.g., dichloromethane) with catalysts like DMAP or triethylamine to facilitate sulfonation or fluorosulfonylation .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, while F NMR specifically identifies fluorosulfonyl groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and detects impurities .
- Chromatography : HPLC or GC-MS monitors purity, especially for hygroscopic or reactive intermediates .
Q. How can researchers mitigate decomposition during purification of fluorosulfonyl-containing compounds?
- Purification : Use silica gel column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to avoid hydrolysis. Lyophilization or vacuum drying under inert atmospheres (N/Ar) prevents moisture-induced degradation .
Advanced Research Questions
Q. What experimental designs optimize yield in fluorosulfonyl group installation while minimizing side reactions?
- Reaction Optimization :
- Temperature : Conduct reactions at 0–20°C to control exothermicity and reduce fluorosulfonyl group hydrolysis .
- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes nucleophilic interference .
- Catalysts : Use DMAP or pyridine derivatives to enhance electrophilic reactivity of fluorosulfonylating agents .
Q. How does stereochemistry at the pyrrolidine ring affect the compound’s reactivity and downstream applications?
- Stereochemical Control : Chiral catalysts or enantioselective synthesis (e.g., using (R)- or (S)-configured intermediates) dictate spatial arrangement. For example, (R)-configured pyrrolidine derivatives exhibit higher stability in cross-coupling reactions .
- Impact on Reactivity : Steric hindrance from the tert-butyl group influences nucleophilic attack sites on the fluorosulfonyl moiety .
Q. What are the challenges in analyzing fluorosulfonyl group stability under varying pH and temperature conditions?
- Stability Studies :
- pH Sensitivity : Fluorosulfonyl groups hydrolyze rapidly in acidic or basic conditions (t < 1 hr at pH < 3 or > 10). Neutral buffers (pH 6–8) are optimal for storage .
- Thermal Degradation : Differential Scanning Calorimetry (DSC) reveals decomposition above 80°C, necessitating cold storage (2–8°C) for long-term stability .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected F NMR shifts)?
- Data Interpretation :
- Dynamic Effects : Rotameric equilibria (e.g., hindered rotation around the sulfonyl-pyrrolidine bond) cause split signals in NMR. Variable-temperature NMR experiments clarify such phenomena .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
